13H-Dibenzo[a,i]carbazole 13H-Dibenzo[a,i]carbazole
Brand Name: Vulcanchem
CAS No.: 239-64-5
VCID: VC3764738
InChI: InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-12,21H
SMILES: C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC5=CC=CC=C54
Molecular Formula: C20H13N
Molecular Weight: 267.3 g/mol

13H-Dibenzo[a,i]carbazole

CAS No.: 239-64-5

Cat. No.: VC3764738

Molecular Formula: C20H13N

Molecular Weight: 267.3 g/mol

* For research use only. Not for human or veterinary use.

13H-Dibenzo[a,i]carbazole - 239-64-5

Specification

CAS No. 239-64-5
Molecular Formula C20H13N
Molecular Weight 267.3 g/mol
IUPAC Name 12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Standard InChI InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-12,21H
Standard InChI Key IUILSTHMSGDSHQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC5=CC=CC=C54
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC5=CC=CC=C54

Introduction

Chemical Structure and Properties

Molecular Structure

13H-Dibenzo[a,i]carbazole possesses a molecular formula of C₂₀H₁₃N, indicating its carbon-rich aromatic nature with a single nitrogen atom incorporated into the ring system . The compound's structure features a central pyrrole ring (containing the nitrogen atom) with benzene rings fused on both sides, creating a planar, conjugated system. This arrangement contributes significantly to the compound's aromaticity and chemical stability. The structural configuration allows for extended π-electron delocalization across the entire molecule, which influences its electronic properties and reactivity patterns.

Physical Properties

The physical properties of 13H-Dibenzo[a,i]carbazole are summarized in the following table:

PropertyValueReference
Molecular Weight267.3239 g/mol
Molecular FormulaC₂₀H₁₃N
Physical StateSolid
Purity (Commercial)≥95%
IUPAC Standard InChIKeyIUILSTHMSGDSHQ-UHFFFAOYSA-N

These physical properties demonstrate the compound's substantial molecular mass and its classification as a complex polycyclic aromatic system. The high standard of purity in commercial preparations indicates its importance in research and industrial applications.

Chemical Properties

13H-Dibenzo[a,i]carbazole exhibits significant chemical stability due to its aromatic character and extended conjugation. The presence of the nitrogen atom in the heterocyclic ring introduces important electronic effects that influence the compound's reactivity. The electron-rich nature of the pyrrole nitrogen contributes to the molecule's nucleophilic character at specific positions, particularly affecting the reactivity of adjacent carbon atoms.

The compound's planar structure allows for potential intercalation with biological macromolecules such as DNA, which has implications for its biological activity. Additionally, the extended aromatic system enables π-π stacking interactions with other aromatic compounds, affecting its solubility in various solvents and its ability to form complexes with other molecules.

Synthesis and Preparation

Laboratory Synthesis Methods

The synthesis of 13H-Dibenzo[a,i]carbazole typically involves sophisticated organic chemistry techniques focusing on ring formation and aromatization. One common synthetic route involves the cyclodehydrogenation of N-aryl-2-naphthylamines under carefully controlled conditions. This reaction pathway requires the presence of strong acids, such as polyphosphoric acid, and is typically conducted at elevated temperatures to facilitate the cyclization process.

The reaction can be represented by the following general scheme:

  • Preparation of appropriate N-aryl-2-naphthylamine precursors

  • Cyclization reaction using strong acid catalysts

  • Dehydrogenation to form the fully aromatic system

  • Purification steps to isolate the target compound

These laboratory methods often require precise control of reaction parameters to maximize yield and minimize the formation of unwanted byproducts. The synthetic challenge lies in achieving regioselective cyclization to form the desired ring structure with the nitrogen atom in the correct position.

Industrial Production

Industrial-scale production of 13H-Dibenzo[a,i]carbazole involves similar synthetic principles but requires additional considerations for efficiency, cost-effectiveness, and safety. The industrial process typically incorporates:

  • Optimization of reaction conditions to improve yield and purity

  • Use of specialized catalysts to enhance reaction rates and selectivity

  • Carefully controlled heating and cooling protocols

  • Sophisticated purification techniques to achieve high purity standards

  • Implementation of safety measures to handle potentially hazardous reagents and conditions

The industrial production methods must balance reaction efficiency with economic feasibility, often leading to modifications of laboratory procedures to accommodate larger scales and commercial requirements.

Chemical Reactivity

Oxidation Reactions

13H-Dibenzo[a,i]carbazole readily undergoes oxidation reactions, primarily due to its electron-rich aromatic system. When treated with oxidizing agents such as potassium permanganate or chromium trioxide in acidic media, the compound can form various oxygenated derivatives, with dibenzo[a,i]carbazole-quinone being a major product. These oxidation reactions often target the aromatic rings, introducing oxygen-containing functional groups at reactive positions. The presence of the nitrogen atom in the heterocyclic ring can direct the oxidation to specific sites within the molecule, influencing the regioselectivity of these reactions.

Reduction Reactions

Reduction reactions of 13H-Dibenzo[a,i]carbazole typically result in the formation of dihydro derivatives. Catalytic hydrogenation using palladium on carbon is a common method for reducing selected bonds within the aromatic system. The reduction process can be controlled to target specific regions of the molecule, allowing for the preparation of partially reduced derivatives with altered electronic properties and reactivity. These reduction products often serve as important intermediates in the synthesis of more complex molecules or as modified versions with different biological activities.

Substitution Reactions

Electrophilic substitution represents another important class of reactions for 13H-Dibenzo[a,i]carbazole. The compound undergoes typical aromatic substitution reactions including nitration, halogenation, and sulfonation. These reactions often employ traditional electrophilic reagents:

  • Nitration: Using a mixture of concentrated nitric and sulfuric acids

  • Halogenation: Using molecular halogens with appropriate catalysts

  • Sulfonation: Using concentrated sulfuric acid or sulfonating agents

The substitution reactions typically occur at the most electron-rich positions of the aromatic system, with the nitrogen atom's electronic effects influencing the regioselectivity. These substituted derivatives serve as important building blocks for more complex molecules with diverse applications.

Biological Activity and Mechanisms

Interaction with Biological Systems

13H-Dibenzo[a,i]carbazole interacts with various biological components, demonstrating significant biological activity. A key mechanism involves its ability to intercalate into DNA structures, potentially disrupting normal DNA functions and leading to mutations. The planar aromatic structure of the compound facilitates insertion between base pairs in the DNA double helix, altering DNA conformation and potentially affecting replication, transcription, and other essential processes.

Additionally, the compound can generate reactive oxygen species (ROS) when metabolized by cellular enzymes, contributing to oxidative stress and potential cellular damage. This ROS generation represents another pathway through which the compound exerts its biological effects, potentially leading to various adverse cellular responses including inflammation, DNA damage, and cell death.

Related carbazole derivatives have demonstrated significant antimicrobial and antifungal activities, suggesting potential therapeutic applications for this class of compounds . These biological activities are thought to result from interactions with various cellular targets, including membrane components, enzymatic systems, and genetic material.

Applications and Research

Scientific Research

13H-Dibenzo[a,i]carbazole serves as an important compound in various areas of scientific research:

  • Chemistry: The compound functions as a valuable precursor for the synthesis of diverse organic compounds and advanced materials with specific properties. Its reactivity allows for the preparation of a wide range of derivatives with modified electronic, optical, and structural characteristics.

  • Biology: Researchers study 13H-Dibenzo[a,i]carbazole for its interactions with biological macromolecules, particularly focusing on its DNA intercalation properties and the resulting biological effects. These studies contribute to understanding structure-activity relationships and mechanisms of action.

  • Toxicology: The compound serves as a model for studying the mechanisms of chemical carcinogenesis and mutagenesis, providing insights into how structurally similar compounds might affect biological systems .

  • Materials Science: The unique electronic properties of 13H-Dibenzo[a,i]carbazole make it relevant for developing new materials with specific optical, electronic, or structural characteristics.

Industrial Applications

In industrial settings, 13H-Dibenzo[a,i]carbazole and its derivatives find applications in various fields:

  • Production of specialized dyes and pigments that utilize the compound's extended conjugated system for specific optical properties.

  • Development of advanced materials for electronic applications, including organic semiconductors and conductive polymers.

  • Use as intermediates in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

  • Production of specialized coatings and materials with unique properties derived from the compound's aromatic structure and reactivity.

These applications leverage the unique structural and electronic properties of 13H-Dibenzo[a,i]carbazole to create materials and products with specific characteristics tailored to particular industrial needs.

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